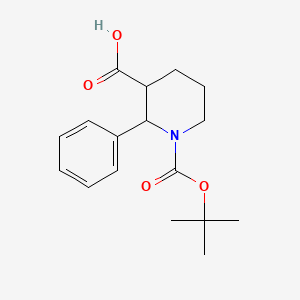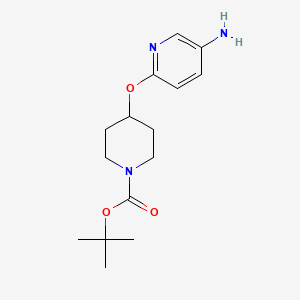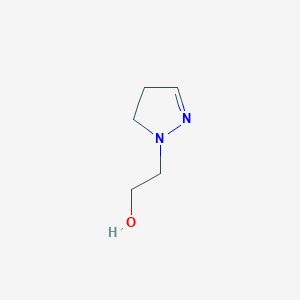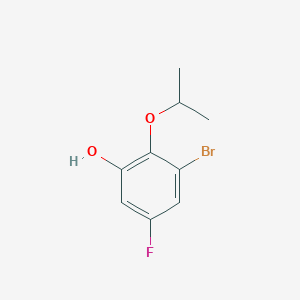
3-ブロモ-5-フルオロ-2-イソプロポキシフェノール
概要
説明
3-Bromo-5-fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H10BrFO2 It is a phenolic compound characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzene ring
科学的研究の応用
3-Bromo-5-fluoro-2-isopropoxyphenol has several applications in scientific research:
Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique substituents can enhance the biological activity and selectivity of drug candidates.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, where its functional groups can impart specific properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用機序
Target of Action
This compound is a type of organoboron reagent , which are commonly used in various chemical reactions, including the Suzuki–Miyaura coupling . The targets of this compound would depend on the specific reaction it is being used in.
Mode of Action
In the context of the Suzuki–Miyaura coupling, organoboron reagents like 3-Bromo-5-fluoro-2-isopropoxyphenol interact with a palladium catalyst. The palladium undergoes an oxidative addition with electrophilic organic groups, forming a new Pd–C bond. The organoboron reagent then undergoes transmetalation, transferring the organic group from boron to palladium .
Biochemical Pathways
Organoboron reagents are known to be involved in the suzuki–miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction is a key step in many synthetic pathways in organic chemistry.
Result of Action
The result of the action of 3-Bromo-5-fluoro-2-isopropoxyphenol would depend on the specific reaction it is being used in. In the case of the Suzuki–Miyaura coupling, the result is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.
生化学分析
Biochemical Properties
3-Bromo-5-fluoro-2-isopropoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of 3-Bromo-5-fluoro-2-isopropoxyphenol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, 3-Bromo-5-fluoro-2-isopropoxyphenol can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-2-isopropoxyphenol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the active sites of enzymes and proteins . Furthermore, 3-Bromo-5-fluoro-2-isopropoxyphenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-5-fluoro-2-isopropoxyphenol change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that 3-Bromo-5-fluoro-2-isopropoxyphenol can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-2-isopropoxyphenol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on cellular function .
Metabolic Pathways
3-Bromo-5-fluoro-2-isopropoxyphenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, 3-Bromo-5-fluoro-2-isopropoxyphenol can affect the tricarboxylic acid cycle by modulating the activity of key enzymes .
Transport and Distribution
The transport and distribution of 3-Bromo-5-fluoro-2-isopropoxyphenol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, 3-Bromo-5-fluoro-2-isopropoxyphenol can be transported into mitochondria, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-2-isopropoxyphenol is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, 3-Bromo-5-fluoro-2-isopropoxyphenol can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-isopropoxyphenol typically involves the following steps:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropoxylation: The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-2-isopropoxyphenol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5-fluoro-2-isopropoxyphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of 3-Bromo-5-fluoro-2-isopropoxyphenol can be formed.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Hydroquinones and reduced phenolic compounds.
類似化合物との比較
Similar Compounds
3-Bromo-5-fluoro-2-methoxyphenol: Similar in structure but with a methoxy group instead of an isopropoxy group.
3-Bromo-5-fluoro-2-ethoxyphenol: Similar in structure but with an ethoxy group instead of an isopropoxy group.
3-Bromo-5-fluoro-2-propoxyphenol: Similar in structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-Bromo-5-fluoro-2-isopropoxyphenol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and isopropoxy groups provides a distinct set of properties that can be leveraged in various applications, making it a versatile compound in scientific research.
特性
IUPAC Name |
3-bromo-5-fluoro-2-propan-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQOJSGAXJOPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680251 | |
| Record name | 3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-58-6 | |
| Record name | 3-Bromo-5-fluoro-2-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


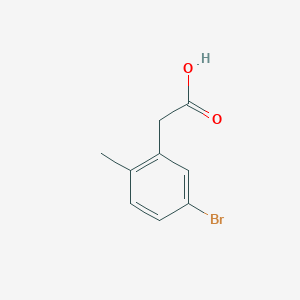

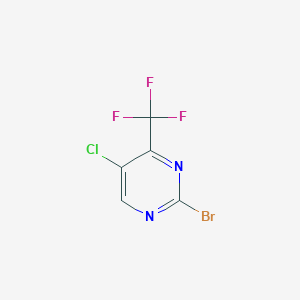
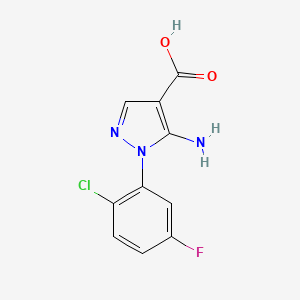
![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)
![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)
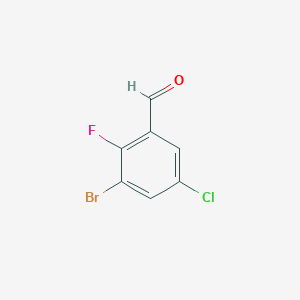
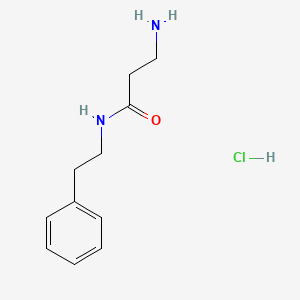
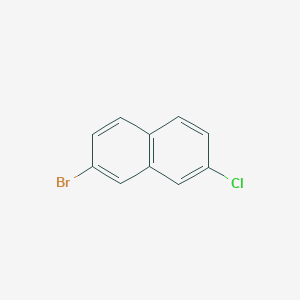
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1524349.png)
